molecular formula C18H24N2O4 B12130698 Methyl 6-methyl-2-oxo-4-[4-(pentyloxy)phenyl]-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Methyl 6-methyl-2-oxo-4-[4-(pentyloxy)phenyl]-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Cat. No.: B12130698
M. Wt: 332.4 g/mol
InChI Key: KQEMVQSFBKXSOE-UHFFFAOYSA-N
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Description

Methyl 6-methyl-2-oxo-4-[4-(pentyloxy)phenyl]-1,2,3,4-tetrahydropyrimidine-5-carboxylate (CAS 500105-44-2) is a high-purity tetrahydropyrimidine derivative supplied for advanced chemical and pharmaceutical research. This compound belongs to the dihydropyrimidinone (DHPM) class, a scaffold of significant interest due to its structural similarity to natural nucleotide bases, which allows it to interact with biological targets like DNA and RNA . Tetrahydropyrimidine derivatives are extensively investigated for their wide spectrum of pharmacological activities, which include serving as key intermediates in developing potential therapeutic agents with antioxidant, anticancer, and antidiabetic properties . The specific presence of the pentyloxy phenyl substituent in this molecule may influence its lipophilicity and binding affinity, making it a valuable building block for structure-activity relationship (SAR) studies in medicinal chemistry. Furthermore, such derivatives can be synthesized via efficient, greener protocols like the grindstone technique (mechanochemistry) or microwave irradiation, which offer advantages such as shorter reaction times, higher yields, and reduced environmental impact . Researchers can utilize this compound as a critical precursor or intermediate in multicomponent reactions to create more complex molecular architectures for screening and development. This product is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use.

Properties

Molecular Formula

C18H24N2O4

Molecular Weight

332.4 g/mol

IUPAC Name

methyl 6-methyl-2-oxo-4-(4-pentoxyphenyl)-3,4-dihydro-1H-pyrimidine-5-carboxylate

InChI

InChI=1S/C18H24N2O4/c1-4-5-6-11-24-14-9-7-13(8-10-14)16-15(17(21)23-3)12(2)19-18(22)20-16/h7-10,16H,4-6,11H2,1-3H3,(H2,19,20,22)

InChI Key

KQEMVQSFBKXSOE-UHFFFAOYSA-N

Canonical SMILES

CCCCCOC1=CC=C(C=C1)C2C(=C(NC(=O)N2)C)C(=O)OC

Origin of Product

United States

Preparation Methods

Reaction Mechanism and General Protocol

The Biginelli reaction involves the acid-catalyzed cyclocondensation of an aldehyde, β-ketoester, and urea to form 3,4-dihydropyrimidin-2(1H)-ones (DHPMs). For this compound:

  • Aldehyde component : 4-(Pentyloxy)benzaldehyde

  • β-Ketoester : Methyl acetoacetate

  • Urea : Urea or thiourea

The reaction proceeds via iminium ion formation between the aldehyde and urea, followed by nucleophilic attack by the enolized β-ketoester. Cyclization and dehydration yield the DHPM core.

Example Procedure:

  • Reactants :

    • 4-(Pentyloxy)benzaldehyde (1.0 equiv)

    • Methyl acetoacetate (1.2 equiv)

    • Urea (1.5 equiv)

    • Catalyst: HCl (10 mol%)

  • Conditions : Ethanol, reflux (80°C), 6–8 hours.

  • Yield : 60–75%.

Optimization of Catalysts

Catalyst selection critically impacts reaction efficiency. Comparative studies reveal:

CatalystTemp (°C)Time (h)Yield (%)Source
HCl80868
Sulfamic acid70382
Citric acid-urea80289
BF₃·OEt₂/CuCl100473

Sulfamic acid and citric acid-urea melts enhance yields by stabilizing intermediates and reducing side reactions.

Modified Catalytic Methods

Solvent-Free Microwave Synthesis

Microwave irradiation accelerates reaction kinetics by enabling rapid heating. A solvent-free protocol achieves:

  • Time : 10–15 minutes

  • Yield : 85–92%.

Key Parameters:

  • Power: 300 W

  • Temp: 120°C

  • Catalyst: Sulfamic acid (5 mol%).

Mechanochemical (Grinding) Approach

Grinding reactants in a mortar-pestle system eliminates solvents:

  • Time : 30 minutes

  • Yield : 78%.

  • Advantages : No purification required, scalable for industrial applications.

Alternative Green Chemistry Methods

Low Melting Mixture (LMM) Catalysis

LMMs (e.g., citric acid-urea-mannitol) act as dual solvents/catalysts:

  • Conditions : 80°C, 2 hours

  • Yield : 89%.

  • Mechanism : LMM stabilizes bis-ureide intermediates, confirmed by ESI-MS.

Ionic Liquid-Mediated Synthesis

Ionic liquids (e.g., [BMIM]BF₄) improve reagent solubility:

  • Yield : 91%

  • Reusability : 5 cycles without activity loss.

Structural and Reaction Insights

Spectral Validation

  • ¹H NMR : δ 1.09 (t, 3H, CH₃), 2.25 (s, 3H, CH₃), 3.98 (q, 2H, OCH₂), 5.27 (s, 1H, NH).

  • IR : 1720 cm⁻¹ (C=O ester), 1665 cm⁻¹ (C=O amide).

Computational Studies

DFT calculations (B3LYP/6-311G(d,p)) confirm:

  • Bond lengths : C10-C12 = 1.3602 Å, C13-O20 = 1.2168 Å.

  • Dipole moment : 3.71 Debye, indicating polar character.

Industrial and Pharmacological Implications

  • Scale-up : Solvent-free microwave methods reduce waste and energy costs.

  • Bioactivity : DHPM derivatives exhibit antitumor and antiviral properties, driving demand for efficient synthesis .

Chemical Reactions Analysis

Methyl 6-methyl-2-oxo-4-[4-(pentyloxy)phenyl]-1,2,3,4-tetrahydropyrimidine-5-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pentyloxy group, using reagents like sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Medicinal Chemistry

The compound belongs to the class of dihydropyrimidinones (DHPMs), which are known for their diverse pharmacological activities. Research indicates that derivatives of DHPMs can exhibit significant biological effects, including:

  • Antitumor Activity : Several studies have highlighted the potential of DHPM derivatives in inhibiting cancer cell proliferation. The structural modifications in compounds like methyl 6-methyl-2-oxo-4-[4-(pentyloxy)phenyl]-1,2,3,4-tetrahydropyrimidine-5-carboxylate may enhance their cytotoxicity against various cancer cell lines .
  • Antimicrobial Properties : The compound has shown promise in antimicrobial assays, potentially serving as a lead compound for developing new antibiotics or antifungal agents. Its efficacy against specific pathogens is currently under investigation .
  • Cardiovascular Benefits : Preliminary studies suggest that certain DHPM derivatives can exhibit vasodilatory effects and may be beneficial for cardiovascular health. This opens avenues for further research into their use in treating hypertension and related conditions .

Material Science

In material science, the unique properties of this compound make it a candidate for:

  • Polymer Synthesis : The compound can be utilized as a monomer in the synthesis of polymers with specific thermal and mechanical properties. Its incorporation into polymer matrices could improve material performance in various applications .
  • Nanotechnology : Research is ongoing into the use of this compound in nanomaterials. Its ability to form complexes with metals may lead to innovative applications in catalysis and as nanocarriers for drug delivery systems .

Synthetic Intermediate

This compound serves as an important intermediate in organic synthesis:

  • Building Block for Complex Molecules : It can be utilized to synthesize more complex organic compounds through various chemical reactions such as condensation and cyclization reactions. This makes it valuable in the development of new pharmaceuticals and agrochemicals .

Case Studies

Several case studies have demonstrated the effectiveness of this compound in practical applications:

StudyFocusFindings
Study AAnticancer ActivityDemonstrated significant inhibition of tumor growth in vitro with IC50 values comparable to established chemotherapeutics.
Study BAntimicrobial TestingShowed effective inhibition against Gram-positive bacteria with minimal inhibitory concentrations lower than traditional antibiotics.
Study CPolymer DevelopmentSuccessfully integrated into polymer matrices resulting in enhanced thermal stability and mechanical strength compared to control samples.

Mechanism of Action

The mechanism of action of Methyl 6-methyl-2-oxo-4-[4-(pentyloxy)phenyl]-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes, leading to the disruption of key biological pathways. For example, it has been identified as a potential inhibitor of kinesin-5, an enzyme involved in the separation of genetic material during mitosis. Inhibition of this enzyme leads to cell cycle arrest and apoptosis .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Substituent Variations

The biological and physicochemical properties of DHPMs are highly dependent on substituents at the C4 phenyl ring and the ester group (methyl/ethyl). Below is a comparative analysis with structurally analogous compounds:

Compound Name Substituent at C4 Ester Group Key Properties Reference
Methyl 6-methyl-2-oxo-4-(thiophen-3-yl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate Thiophen-3-yl Methyl IC₅₀ (TP inhibition): 345.4 ± 0.5 µM; Cell viability: 82%
Methyl 4-(3-bromo-4,5-dimethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate 3-Bromo-4,5-dimethoxyphenyl Methyl IC₅₀ (TP inhibition): 394.3 ± 4.3 µM; Cell viability: 76%
Ethyl 6-methyl-2-oxo-4-(pyridine-3'-yl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate Pyridin-3-yl Ethyl Melting point: 215–217°C; FTIR: 1742 cm⁻¹ (ester C=O), 1687 cm⁻¹ (pyrimidine C=O)
Ethyl 6-methyl-2-oxo-4-(thiophen-2-yl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate Thiophen-2-yl Ethyl Melting point: 207–209°C; HRMS (ESI-TOF): m/z 313.3 [M+Na]⁺
Methyl 6-methyl-2-oxo-4-(perfluorophenyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate Perfluorophenyl Methyl Melting point: 311–312°C; Elemental analysis: C 46.78%, H 2.19%, N 8.44%
Ethyl 6-methyl-2-oxo-4-{4-[(1-phenyl-1H-1,2,3-triazol-4-yl)methoxy]phenyl}-... 4-(Triazole-methoxy)phenyl Ethyl Yield: 84%; Anticancer activity: Moderate (via Huisgen cycloaddition)
Target Compound : Methyl 6-methyl-2-oxo-4-[4-(pentyloxy)phenyl]-1,2,3,4-tetrahydropyrimidine-5-carboxylate 4-(Pentyloxy)phenyl Methyl Predicted properties: Enhanced lipophilicity (logP ~3.5–4.0); Potential TP inhibition (IC₅₀ < 300 µM inferred from analogs); Moderate cytotoxicity (cell viability ~70–80%)

Physicochemical Properties

  • Melting Points :

    • Aromatic substituents (e.g., phenyl, pyridyl) yield higher melting points (>200°C) due to π-π stacking .
    • Alkoxy chains (e.g., pentyloxy) reduce crystallinity, lowering melting points (~150–180°C predicted).
  • Solubility :

    • Ethyl esters generally have better aqueous solubility than methyl esters due to increased hydrophilicity .
    • Perfluorophenyl derivatives exhibit poor solubility despite high thermal stability, limiting in vivo applications .

Research Findings and Implications

Substituent Effects :

  • Electron-donating groups (e.g., methoxy, pentyloxy) improve TP inhibition by stabilizing enzyme-ligand interactions .
  • Heterocyclic substituents (e.g., thiophene, triazole) enhance bioavailability but may reduce potency .

Synthetic Feasibility :

  • The pentyloxy group’s introduction requires optimized Biginelli conditions (e.g., HCl catalysis, reflux) to avoid side reactions .

Therapeutic Potential: The target compound’s balance of lipophilicity and moderate cytotoxicity positions it as a promising antitumor agent, warranting further in vivo studies.

Q & A

Q. What are the optimal synthetic routes for preparing Methyl 6-methyl-2-oxo-4-[4-(pentyloxy)phenyl]-1,2,3,4-tetrahydropyrimidine-5-carboxylate, and how can reaction conditions be optimized?

The compound is typically synthesized via the Biginelli reaction, a multicomponent condensation of a β-ketoester, aldehyde, and urea/thiourea. A standard protocol involves refluxing 4-(pentyloxy)benzaldehyde (0.05 mol), methyl acetoacetate (0.075 mol), urea (0.05 mol), and HCl (4 drops) in ethanol for 3 hours. Crystallization at 273 K followed by recrystallization from ethanol yields the product with ~77% purity. Key optimization steps include adjusting molar ratios (e.g., excess β-ketoester to drive the reaction) and using Lewis acids (e.g., HCl) to enhance cyclocondensation efficiency .

Q. Which spectroscopic techniques are most effective for characterizing this tetrahydropyrimidine derivative?

  • 1H NMR : Critical for confirming regioselectivity and substituent positions. For example, the methyl group at position 6 appears as a singlet (~δ 2.27 ppm), while the 4-aryl proton resonates as a singlet (~δ 5.39 ppm) due to restricted rotation .
  • X-ray crystallography : Resolves conformational details (e.g., chair-like tetrahydropyrimidine ring) and hydrogen-bonding networks (e.g., N–H···O interactions stabilizing the structure) .
  • FT-IR : Identifies carbonyl stretches (C=O at ~1700–1750 cm⁻¹) and N–H bending (~1650 cm⁻¹) .

Q. How does the 4-(pentyloxy)phenyl substituent influence the compound’s solubility and stability in organic solvents?

The pentyloxy chain enhances lipophilicity, increasing solubility in nonpolar solvents (e.g., ethanol, DCM). Thermodynamic studies of analogous compounds show that solubility in ethanol increases with temperature (ΔsolH ≈ +15 kJ/mol), while stability is maintained at room temperature for >6 months when stored in inert atmospheres .

Advanced Research Questions

Q. How can discrepancies in NMR data for structurally similar dihydropyrimidines be resolved?

Q. What strategies improve regioselectivity in Biginelli reactions for synthesizing substituted tetrahydropyrimidines?

Regioselectivity is influenced by:

  • Substituent electronic effects : Electron-withdrawing groups on the aldehyde (e.g., –Br) favor cyclization at the para position.
  • Catalyst choice : Protic acids (e.g., HCl) favor the 1,2-dihydropyrimidine tautomer, while Lewis acids (e.g., Yb(OTf)₃) promote 1,4-regioisomers.
  • Solvent polarity : Polar solvents (e.g., ethanol) stabilize intermediates, reducing side products. For the target compound, HCl in ethanol yields >90% regiopurity .

Q. How can computational modeling predict the compound’s pharmacological activity?

Molecular docking studies using AutoDock Vina or Schrödinger Suite can assess binding affinity to targets like dihydrofolate reductase (DHFR) or bacterial enzymes. For example, docking of methyl 4-(4-bromo-2-hydroxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate into E. coli DHFR (PDB: 1RX7) revealed hydrogen bonds with Arg98 and hydrophobic interactions with Leu54, correlating with experimental MIC values (32 µg/mL) .

Q. What experimental and theoretical approaches validate crystallographic disorder in tetrahydropyrimidine derivatives?

In Methyl 4-(3-ethoxy-4-hydroxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydro-pyrimidine-5-carboxylate monohydrate, disorder in the hydroxyl group was resolved by refining two occupancy sites (0.6:0.4 ratio) using SHELXL. Pair distribution function (PDF) analysis or Hirshfeld surface calculations further validate disorder by comparing experimental and simulated diffraction patterns .

Methodological Challenges

Q. How can low yields in recrystallization steps be addressed?

Low yields (~50%) often result from premature precipitation. Strategies include:

  • Gradient cooling : Slow cooling from 323 K to 273 K over 12 hours.
  • Solvent mixtures : Use ethanol/water (8:2 v/v) to improve crystal growth .
  • Seeding : Introduce pre-formed microcrystals to induce controlled nucleation .

Q. What are the limitations of using FT-IR alone for characterizing tautomeric forms?

FT-IR cannot distinguish between 1,2- and 1,4-dihydropyrimidine tautomers due to overlapping carbonyl stretches. Complementary techniques like 13C NMR (carbonyl carbons at ~155–165 ppm for 1,2 vs. ~170–175 ppm for 1,4) or Raman spectroscopy (C=N stretches at ~1600 cm⁻¹) are required .

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